molecular formula C8H16N2O B1391413 5-((Isopropylamino)methyl)pyrrolidin-2-one CAS No. 1177316-08-3

5-((Isopropylamino)methyl)pyrrolidin-2-one

Cat. No.: B1391413
CAS No.: 1177316-08-3
M. Wt: 156.23 g/mol
InChI Key: YTMRRRDTUWKIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 5-((Isopropylamino)methyl)pyrrolidin-2-one is represented by the SMILES string O=C(CC1)NC1CNC(C)C . The InChI key for this compound is UZLLPQJPBDVCCQ-UHFFFAOYSA-N . The molecular weight of the compound is 192.69 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid compound . The empirical formula of the compound is C8H17ClN2O .

Scientific Research Applications

NMR Studies in Tautomerism

5-((Isopropylamino)methyl)pyrrolidin-2-one and its derivatives are studied using NMR for understanding tautomerism. Tautomerism in 2-Aminopyrrolin-5-one was explored with comparisons to model compounds like 2-(dimethylamino) pyrrolin-5-one (Spiessens & Anteunis, 2010).

Asymmetric Synthesis Applications

The reactivity of related compounds such as 5-methyl-4-(pyrrolidin-1-yl)-5 H-furan-2-one in asymmetric synthesis is important. This compound reacts with aldehydes and acyl chlorides, leading to the synthesis of enantio-enriched compounds (Bruyère et al., 2003).

Antibacterial and Antimycobacterial Properties

Research has explored the antibacterial and antimycobacterial properties of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, indicating potential for the development of new antimicrobial agents (Nural et al., 2018).

Glycosidase Inhibition

New 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives synthesized from pyrrolidin-2-one variants have been evaluated for glycosidase inhibition. These compounds show potential in targeting specific enzymes (Popowycz et al., 2004).

Functional Rearrangement for New Compounds

Research on 4-methyl-pyrrolidin-2-ones, which are structurally similar, demonstrates new methods for preparing derivatives like 5-propylimino-pyrrolidin-2-ones, highlighting the versatility in synthesizing novel compounds (Danieli et al., 2004).

Synthetic Routes for Potent Kinase Inhibitors

The scalable synthesis of compounds like 1-(5-(4-(3-hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile demonstrates the application in developing potent kinase inhibitors (Arunachalam et al., 2019).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

Biochemical Analysis

Biochemical Properties

5-((Isopropylamino)methyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the overall metabolic flux .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, ultimately affecting cellular function .

Properties

IUPAC Name

5-[(propan-2-ylamino)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)9-5-7-3-4-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMRRRDTUWKIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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